Azinphos-ethyl D10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

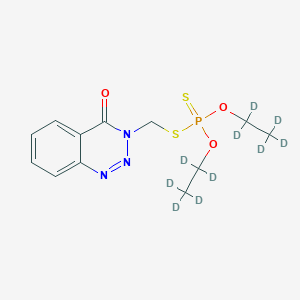

Structure

3D Structure

Properties

Molecular Formula |

C12H16N3O3PS2 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

3-[bis(1,1,2,2,2-pentadeuterioethoxy)phosphinothioylsulfanylmethyl]-1,2,3-benzotriazin-4-one |

InChI |

InChI=1S/C12H16N3O3PS2/c1-3-17-19(20,18-4-2)21-9-15-12(16)10-7-5-6-8-11(10)13-14-15/h5-8H,3-4,9H2,1-2H3/i1D3,2D3,3D2,4D2 |

InChI Key |

RQVGAIADHNPSME-MWUKXHIBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC([2H])([2H])C([2H])([2H])[2H])SCN1C(=O)C2=CC=CC=C2N=N1 |

Canonical SMILES |

CCOP(=S)(OCC)SCN1C(=O)C2=CC=CC=C2N=N1 |

Origin of Product |

United States |

Foundational & Exploratory

Azinphos-ethyl D10: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Azinphos-ethyl D10, a deuterated analog of the organophosphate insecticide Azinphos-ethyl. This document details its chemical structure, physicochemical properties, and relevant experimental protocols, and visualizes its mechanism of action.

This compound is a stable isotope-labeled version of Azinphos-ethyl, a broad-spectrum organophosphate insecticide.[1] In this compound, the ten hydrogen atoms on the two ethyl groups have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for quantitative analysis of Azinphos-ethyl in various matrices by mass spectrometry-based methods, as it exhibits nearly identical chemical and physical properties to the unlabeled compound but is distinguishable by its higher mass.

Chemical Structure and Properties

This compound is chemically known as O,O-Di(ethyl-d5) S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] phosphorodithioate.[1] The deuterium labeling is specifically on the ethyl groups attached to the phosphate center.

Chemical Structure:

A summary of the key physicochemical properties of Azinphos-ethyl (unlabeled) is presented in the table below. The properties of this compound are expected to be very similar, with a notable difference in molecular weight.

| Property | Value | Reference |

| CAS Number | 2732916-08-2 (D10) | [1] |

| 2642-71-9 (Unlabeled) | [2] | |

| Molecular Formula | C12H6D10N3O3PS2 | [1] |

| Molecular Weight | 355.44 g/mol (D10) | |

| 345.38 g/mol (Unlabeled) | [3] | |

| Appearance | Colorless crystals | [4] |

| Melting Point | 53 °C (127 °F) | [2] |

| Boiling Point | 111 °C at 0.0013 mbar | [5] |

| Vapor Pressure | 2.2 x 10-7 mmHg at 20 °C | [3] |

| Water Solubility | 5 mg/L at 20 °C | [5] |

| Log Kow | 2.96 |

Experimental Protocols

Synthesis of Azinphos-ethyl

Azinphos-ethyl can be synthesized by reacting O,O-diethyl phosphorodithioate with 3-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one.[6] A general procedure is as follows:

-

Preparation of 3-(hydroxymethyl)-1,2,3-benzotriazin-4(3H)-one: Benzazimide is reacted with formaldehyde.

-

Chlorination: The resulting hydroxymethyl derivative is then treated with a chlorinating agent, such as thionyl chloride, to yield 3-(chloromethyl)-1,2,3-benzotriazin-4(3H)-one.

-

Condensation: The chlorinated intermediate is reacted with the sodium or potassium salt of O,O-diethyl phosphorodithioate in a suitable solvent to yield Azinphos-ethyl.

For the synthesis of This compound , deuterated O,O-diethyl phosphorodithioate would be required. This can be prepared by reacting phosphorus pentasulfide (P2S5) with deuterated ethanol (ethanol-d6).

Analytical Methodology: Determination of Azinphos-ethyl in Water Samples

The following is a representative protocol for the analysis of Azinphos-ethyl in water using solid-phase extraction (SPE) followed by High-Performance Liquid Chromatography (HPLC).[7] this compound would be used as an internal standard.

-

Sample Preparation and Fortification:

-

Filter water samples through a 0.45 µm filter.

-

Spike the samples with a known concentration of this compound solution in methanol.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with deionized water to remove interferences.

-

Dry the cartridge under vacuum.

-

Elute the analyte and internal standard with a suitable organic solvent, such as ethyl acetate.

-

-

Sample Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of mobile phase.

-

-

HPLC Analysis:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Injection Volume: 20 µL.

-

Detection: UV detector at 230 nm or a mass spectrometer for higher selectivity and sensitivity.

-

Quantification: Create a calibration curve using standards of Azinphos-ethyl and a fixed concentration of the this compound internal standard. The concentration of Azinphos-ethyl in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Mechanism of Action and Metabolic Pathway

Azinphos-ethyl, like other organophosphate insecticides, primarily acts as an inhibitor of the enzyme acetylcholinesterase (AChE).[6] AChE is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.

The metabolic pathway of Azinphos-ethyl in mammals involves several biotransformation reactions. The major metabolites are the monodesethyl compound and benzazimide.[4] In plants, metabolites can include the more toxic oxygen analog (oxon), benzazimide, dimethylbenzazimide sulfide, and dimethylbenzazimide disulfide.[4]

Acetylcholinesterase Inhibition Pathway

Caption: Inhibition of Acetylcholinesterase by Azinphos-ethyl.

General Metabolic Pathway of Azinphos-ethyl

Caption: Simplified metabolic pathway of Azinphos-ethyl.

References

- 1. Azinphos-ethyl-d10 (diethyl-d10) | LGC Standards [lgcstandards.com]

- 2. Azinphos-ethyl - Wikipedia [en.wikipedia.org]

- 3. AZINPHOS-ETHYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Azinphos-Ethyl | C12H16N3O3PS2 | CID 17531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Azinphos-ethyl – Wikipedia [de.wikipedia.org]

- 6. Azinphos-ethyl (Ref: BAY 16259) [sitem.herts.ac.uk]

- 7. HPLC Analysis of Azinphos-ethyl | SIELC Technologies [sielc.com]

Azinphos-ethyl D10 physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the deuterated organophosphate, Azinphos-ethyl D10. This information is critical for its use as an internal standard in analytical chemistry, particularly in residue analysis of food and environmental samples. The data presented is compiled from various scientific sources and is intended to support research and development activities.

Core Physical and Chemical Properties

This compound is the deuterated analog of Azinphos-ethyl, a broad-spectrum organophosphate insecticide. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, as it is chemically identical to the parent compound but has a distinct mass-to-charge ratio.

General and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | O,O-Di(ethyl-d5) S-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl phosphorodithioate | [1] |

| Synonyms | This compound, Azinphos Ethyl D10 (di(ethyl D5)) | [1] |

| CAS Number | 2732916-08-2 | [1] |

| Molecular Formula | C₁₂H₆D₁₀N₃O₃PS₂ | [1] |

| Molecular Weight | 355.44 g/mol | [1] |

| Unlabelled CAS Number | 2642-71-9 (Azinphos-ethyl) | [1] |

Physical Properties of Azinphos-ethyl (Non-deuterated)

| Property | Value | Source |

| Physical State | Colorless crystals or sand-like solid | [2][3] |

| Melting Point | 50-53 °C (122-127 °F) | [4][5][6] |

| Boiling Point | 111 °C at 0.001 mmHg (Decomposes at higher temperatures) | [2][7] |

| Vapor Pressure | 2.2 x 10⁻⁷ mmHg at 20 °C | [3] |

| Solubility | Very slightly soluble in water. Soluble in 2-propanol and other organic solvents. | [2][3] |

| Stability | Thermo-stable but readily hydrolyzed by alkali. Relatively stable in acidic media. | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of this compound are not publicly available as it is primarily a commercial analytical standard. However, standard laboratory procedures for determining these properties are well-established.

Melting Point Determination (Capillary Method)

A common method for determining the melting point of a crystalline solid is the capillary method.[8][9][10]

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, typically to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating medium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow (0.5-1.0 °C).[8]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for verifying the purity and concentration of analytical standards like this compound.

A published method for the analysis of Azinphos-ethyl involves the use of a mixed-mode HPLC column.[10]

-

Column: Obelisc R (4.6 x 150 mm, 5 µm)

-

Mobile Phase: 40% Acetonitrile, 60% Ammonium formate buffer (20 mM, pH 3.0)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 250 nm

This method is compatible with mass spectrometry (LC/MS), which would be necessary to differentiate between the deuterated and non-deuterated forms.

Mechanism of Action: Acetylcholinesterase Inhibition

As an organophosphate, the primary mechanism of toxicity for Azinphos-ethyl is the inhibition of the enzyme acetylcholinesterase (AChE).[7][11][12] this compound, being chemically identical to its non-deuterated counterpart, is expected to exhibit the same mechanism.

The following diagram illustrates the signaling pathway of acetylcholinesterase and its inhibition by an organophosphate like Azinphos-ethyl.

References

- 1. researchgate.net [researchgate.net]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 5. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. thinksrs.com [thinksrs.com]

- 10. westlab.com [westlab.com]

- 11. epa.gov [epa.gov]

- 12. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Azinphos-ethyl D10: A Technical Safety and Handling Guide for Researchers

Disclaimer: This document provides a comprehensive overview of the safety data and handling precautions for Azinphos-ethyl. Specific data for the deuterated form, Azinphos-ethyl D10, is limited. As the macroscopic chemical and toxicological properties of isotopically labeled compounds are generally very similar to their non-labeled counterparts, this guide utilizes the available data for Azinphos-ethyl as a primary reference. Researchers should always consult the most recent Safety Data Sheet (SDS) provided by the supplier for the specific product in use.

Chemical and Physical Properties

Azinphos-ethyl is a broad-spectrum organophosphate insecticide.[1][2] It is classified as a highly hazardous substance by the World Health Organization (WHO).[1][2] The deuterated form, this compound, is primarily used as an analytical reference standard.

Table 1: Physical and Chemical Properties of Azinphos-ethyl

| Property | Value |

| Molecular Formula | C₁₂H₁₆N₃O₃PS₂[3][4] |

| Molecular Weight | 345.38 g/mol [3][4] |

| Appearance | Colorless, sand-like solid or colorless crystals.[5] |

| Melting Point | 50 °C / 122 °F[4] |

| Boiling Point | 147 °C / 296.6 °F[4] |

| Flash Point | Not Available[4] |

| Stability | Thermo-stable, but readily hydrolyzed by alkali. Relatively stable in acidic media.[6] |

Toxicological Information

Azinphos-ethyl is highly toxic to humans and can be fatal if swallowed, inhaled, or absorbed through the skin.[5][7] It is a neurotoxicant that acts as an acetylcholinesterase inhibitor.[6]

Table 2: Acute Toxicity Data for Azinphos-ethyl

| Route of Exposure | Species | Toxicity Value |

| Oral | Rat | LD50: >1,960 mg/kg[8] |

| Dermal | Rabbit | LD50: >2,020 mg/kg[8] |

| Inhalation | Rat | LC50: >3 mg/L (4-hour)[8] |

Signs and Symptoms of Acute Exposure: Exposure to Azinphos-ethyl can lead to a rapid onset of symptoms associated with organophosphate poisoning, including:

-

Headache and dizziness[5]

-

Blurred vision and pinpoint pupils[9]

-

Muscle twitching, loss of coordination, and convulsions[5]

-

In severe cases, respiratory depression, coma, and death can occur.[5]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

Table 3: GHS Classification for Azinphos-ethyl

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[10] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[10] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[10] |

| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled[10] |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life[10] |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects[10] |

Pictograms:

Danger

Precautionary Statements (selected):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[10]

-

P270: Do not eat, drink or smoke when using this product.[10]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[10]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[7]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]

-

P501: Dispose of contents/container to an approved waste disposal plant.[7]

Handling and Storage Precautions

Proper handling and storage are crucial to minimize the risk of exposure to this compound.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

-

Where possible, use automated or closed systems for transferring the substance to minimize direct contact.[5]

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves.[5]

-

Clothing: A lab coat or chemical-resistant suit should be worn to prevent skin contact.[5]

-

Eye Protection: Safety glasses with side shields or goggles are mandatory.[5]

-

Respiratory Protection: If there is a risk of inhalation, a properly fitted respirator approved for organophosphates should be used.[5]

Storage:

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible materials such as strong bases.[5]

-

The storage area should be secure and accessible only to authorized personnel.[7]

Experimental Workflow and Emergency Procedures

The following diagrams illustrate a general workflow for handling this compound and the logical steps for responding to an exposure event.

Caption: General workflow for handling this compound.

Caption: Emergency response procedure for this compound exposure.

Spill and Waste Disposal

Spill Response:

-

Evacuate the area immediately.[5]

-

Wear appropriate PPE, including respiratory protection.[5]

-

For small spills of solid material, carefully collect the powder to avoid creating dust and place it in a sealed container for disposal.[9]

-

Ventilate the area and decontaminate the spill site with a suitable cleaning agent.[5]

Waste Disposal:

-

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5] Do not dispose of it in the regular trash or pour it down the drain.[7]

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. Azinphos-ethyl - Wikipedia [en.wikipedia.org]

- 3. Azinphos-ethyl | CAS#:2642-71-9 | Chemsrc [chemsrc.com]

- 4. accustandard.com [accustandard.com]

- 5. nj.gov [nj.gov]

- 6. Azinphos-Ethyl | C12H16N3O3PS2 | CID 17531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. assets.greenbook.net [assets.greenbook.net]

- 9. AZINPHOS-ETHYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. adama.com [adama.com]

Introduction

Azinphos-ethyl D10 is a deuterated, stable isotope-labeled form of Azinphos-ethyl.[1][2] Its primary and sole application in research is as an internal standard for the precise and accurate quantification of Azinphos-ethyl in complex matrices.[1][2][3] It is not used in functional biological research, drug development, or studies involving signaling pathways. This guide details the technical aspects of its use in analytical chemistry.

Azinphos-ethyl, the non-labeled parent compound, is a broad-spectrum organophosphate insecticide.[4][5] Due to its high toxicity to mammals and potential for environmental contamination, its use is strictly regulated, necessitating sensitive and accurate monitoring in food and environmental samples.[4][6] Azinphos-ethyl functions as an acetylcholinesterase inhibitor, a mechanism that accounts for its neurotoxicity.[5][7]

Stable isotope-labeled internal standards like this compound are crucial in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[3][8] Because the deuterated standard is chemically identical to the target analyte (Azinphos-ethyl), it behaves similarly during sample preparation, extraction, and chromatographic analysis. However, its increased mass allows it to be distinguished by a mass spectrometer. This co-analysis corrects for variations in sample preparation and instrument response, significantly improving the accuracy and precision of quantification.[8]

Core Application: Internal Standard in Analyte Quantification

The fundamental role of this compound is to serve as a benchmark in quantitative analysis. A known concentration of the internal standard is added to every sample, calibrator, and quality control sample at the beginning of the extraction process.[3] By comparing the instrument's response to the target analyte with its response to the known quantity of the internal standard, analysts can accurately determine the concentration of the analyte, even if some of the sample is lost during preparation.[3]

Quantitative Analytical Parameters

The use of this compound is characterized by analytical performance metrics rather than biological activity data. The following table summarizes typical parameters from methods employing isotopically labeled internal standards for pesticide analysis.

| Parameter | Typical Value/Range | Significance | Reference |

| Isotopic Purity | >99% | Ensures minimal interference from unlabeled analyte. | [1] |

| Concentration in Standard | 100 µg/ml | Provided as a certified reference material for preparing spiking solutions. | [4] |

| Spiking Concentration | 5 - 50 ppb (ng/mL) | The concentration of the internal standard added to samples is kept consistent across a batch. | [3] |

| Linearity (R²) | >0.99 | Indicates the correlation between concentration and instrument response over a defined range, enhanced by the use of an internal standard. | [3] |

| Recovery | 70 - 120% | The percentage of analyte detected after extraction; internal standards help correct for variability in recovery. | [3] |

| Relative Standard Deviation (RSD) | < 20% | A measure of precision; the use of an internal standard significantly reduces RSD values between different sample matrices. | [3] |

Experimental Protocols

While there are no experimental protocols for this compound in biological research, its use in analytical workflows is well-defined. Below is a generalized protocol for the analysis of pesticides in a food matrix (e.g., fruit or vegetable homogenate) using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis.

Objective: To accurately quantify Azinphos-ethyl in a sample using this compound as an internal standard.

Materials:

-

Homogenized sample (e.g., 10 g)

-

This compound internal standard working solution

-

Acetonitrile (ACN) with 1% acetic acid

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium acetate (NaOAc)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Centrifuge and tubes

-

LC-MS/MS system

Methodology:

-

Sample Preparation:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of ACN (with 1% acetic acid).

-

Spike the sample with a known amount of the this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

-

Vortex thoroughly for 1 minute.

-

-

QuEChERS Extraction (Salting Out):

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaOAc to the tube.

-

Immediately cap and shake vigorously for 1 minute to prevent the formation of salt clumps.

-

Centrifuge at 4000 rpm for 5 minutes. The sample will separate into an upper organic layer (ACN) and a lower aqueous/solid layer.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 1 mL of the upper ACN layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes. The PSA removes polar interferences, and C18 removes non-polar interferences.

-

-

Analysis:

-

Take an aliquot of the cleaned supernatant.

-

Dilute as necessary with a suitable solvent (e.g., 90:10 water:methanol).

-

Inject the final extract into the LC-MS/MS system.

-

Quantify the amount of Azinphos-ethyl by calculating the ratio of its peak area to the peak area of this compound and comparing this ratio to a calibration curve prepared in the same manner.

-

Visualizing the Analytical Workflow

The logical relationship in the use of this compound is not a biological pathway but an analytical workflow designed to ensure data quality. The following diagram illustrates this process.

Caption: Workflow for analyte quantification using an internal standard.

This compound is a specialized tool for analytical chemistry, not a compound for broader life sciences research. Its application is confined to its role as an internal standard, where it is indispensable for the accurate, reliable, and reproducible quantification of the pesticide Azinphos-ethyl. The technical data and protocols associated with this compound are therefore centered on analytical performance, such as detection limits, linearity, and precision, rather than biological interactions or signaling pathways. Researchers and drug development professionals should understand that its value lies in ensuring the quality and accuracy of analytical data for regulatory compliance, environmental monitoring, and food safety.

References

- 1. Azinphos-ethyl-d10 (diethyl-d10) | LGC Standards [lgcstandards.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. lcms.cz [lcms.cz]

- 4. hpc-standards.com [hpc-standards.com]

- 5. Azinphos-ethyl (Ref: BAY 16259) [sitem.herts.ac.uk]

- 6. nj.gov [nj.gov]

- 7. Azinphos-Ethyl | C12H16N3O3PS2 | CID 17531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

Azinphos-ethyl D10 as an Internal Standard: A Technical Guide to its Mechanism of Action in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and mechanism of action of Azinphos-ethyl D10 when used as an internal standard in analytical chemistry. The focus is on its application in quantitative analysis, particularly in conjunction with mass spectrometry techniques. This document will detail the underlying principles of its function, present relevant experimental data and protocols, and illustrate key concepts through diagrams.

The Core Principle: Mechanism of Action as an Internal Standard

In the context of analytical chemistry, the "mechanism of action" of an internal standard (IS) does not refer to a biological or pharmacological effect. Instead, it describes the method by which it ensures the accuracy and precision of the quantification of a target analyte. This compound, a deuterated form of the organophosphate insecticide Azinphos-ethyl, is an ideal internal standard due to the principles of isotope dilution.

The fundamental role of an internal standard is to compensate for variations that can occur at different stages of an analytical procedure, from sample preparation to final detection. These variations may include:

-

Inconsistent sample recovery during extraction and cleanup steps.

-

Fluctuations in the volume of the final extract.

-

Variability in the injection volume into the analytical instrument.

-

Signal suppression or enhancement caused by the sample matrix in the instrument's ion source (matrix effects).

This compound is chemically identical to Azinphos-ethyl, with the only difference being that ten of its hydrogen atoms have been replaced with deuterium atoms. This subtle change in mass has profound implications for its use as an internal standard:

-

Physicochemical Similarity: Because its chemical structure is nearly identical to the analyte, this compound exhibits very similar behavior during sample extraction, cleanup, and chromatographic separation. It has a comparable extraction efficiency, solubility, and retention time to the non-deuterated Azinphos-ethyl.

-

Mass-Based Differentiation: The key difference is its molecular weight. A mass spectrometer can easily distinguish between the deuterated internal standard and the native analyte based on their different mass-to-charge ratios (m/z).

The quantification is therefore not based on the absolute signal of the analyte, but on the ratio of the analyte's signal to the signal of the internal standard. Since both compounds are affected proportionally by the experimental variations, this ratio remains constant, leading to a more accurate and reproducible measurement.

Experimental Protocol: Quantification of Azinphos-ethyl in a Food Matrix

The following is a representative protocol for the analysis of Azinphos-ethyl in a food sample, such as fruit or vegetables, using this compound as an internal standard. This method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

2.1. Sample Preparation (QuEChERS)

-

Homogenization: A representative 10-15 g portion of the food sample is homogenized.

-

Extraction:

-

A 10 g subsample of the homogenate is weighed into a 50 mL centrifuge tube.

-

A known amount of the this compound internal standard solution is added to the sample.

-

10 mL of acetonitrile is added to the tube.

-

The tube is shaken vigorously for 1 minute.

-

A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) is added.

-

The tube is immediately shaken for another 1 minute and then centrifuged at ≥3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

An aliquot of the upper acetonitrile layer (the extract) is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences) and MgSO₄ to remove residual water.

-

The tube is vortexed for 30 seconds and then centrifuged at a high speed for 5 minutes.

-

-

Final Extract Preparation: The supernatant is transferred to a clean vial for analysis.

2.2. Instrumental Analysis (GC-MS/MS)

-

Gas Chromatograph (GC) Conditions:

-

Injection: 1 µL of the final extract is injected in splitless mode.

-

Column: A capillary column suitable for pesticide analysis, such as a DB-5ms or HP-5ms.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 70°C, ramping up to 280°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS/MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both Azinphos-ethyl and this compound.

-

Data Presentation

The following tables summarize typical quantitative data obtained from methods utilizing this compound as an internal standard.

Table 1: Performance Characteristics of Azinphos-ethyl Analysis with an Internal Standard

| Parameter | Typical Value | Description |

| Linearity (R²) | > 0.995 | Indicates the correlation between the concentration and the instrument response over a defined range. |

| Recovery (%) | 85-110% | The percentage of the analyte recovered through the sample preparation process, corrected by the internal standard. |

| Repeatability (RSDr) | < 15% | The precision of the measurement under the same operating conditions over a short interval of time. |

| Reproducibility (RSDR) | < 20% | The precision of the measurement under different conditions (e.g., different days, different analysts). |

Table 2: MRM Transitions for Azinphos-ethyl and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Azinphos-ethyl | 345 | 160 | 132 |

| This compound | 355 | 165 | 137 |

Visualizations

The following diagrams illustrate the experimental workflow and the logical principle of internal standard correction.

Caption: Experimental workflow for the analysis of Azinphos-ethyl using an internal standard.

Azinphos-ethyl D10: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the use of Azinphos-ethyl D10, a deuterated analog of the organophosphate insecticide Azinphos-ethyl. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed information on its application, relevant experimental protocols, and key data presented for easy comparison.

Introduction

Azinphos-ethyl is a broad-spectrum organophosphate insecticide and acaricide known for its high toxicity.[1][2] It functions as a non-systemic insecticide with good ovicidal properties and long persistence, acting via contact and stomach action.[2] The primary mechanism of action for Azinphos-ethyl is the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for the proper functioning of the nervous system in both insects and mammals.[2][3] Due to its toxicity, Azinphos-ethyl is classified as a highly hazardous substance by the World Health Organization.[1]

This compound is a stable, isotopically labeled version of Azinphos-ethyl, where ten hydrogen atoms have been replaced with deuterium. This deuterated form is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of Azinphos-ethyl in various matrices, such as environmental and food samples.[4] The use of a deuterated internal standard is a well-established technique in mass spectrometry-based analytical methods, as it helps to correct for analyte loss during sample preparation and variations in instrument response, leading to more accurate and reliable results.[4]

Quantitative Data

The following table summarizes the key physicochemical and toxicological properties of Azinphos-ethyl. Data for this compound is not separately available; however, its physicochemical properties are expected to be very similar to the unlabeled compound.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₆N₃O₃PS₂ | [5] |

| Molar Mass | 345.37 g/mol | [5] |

| Appearance | Colorless crystals | [5][6] |

| Melting Point | 53 °C (127 °F; 326 K) | [5][7] |

| Boiling Point | 232 °F at 0.001 mmHg | [7] |

| Vapor Pressure | 2.2 x 10⁻⁷ mmHg at 68°F | [7] |

| Water Solubility | Low | [2] |

| Specific Gravity | 1.284 at 68°F | [7] |

| LD₅₀ (oral, rat) | 17.5 mg/kg | [1] |

Experimental Protocols

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common sample preparation technique for pesticide residue analysis in food matrices.

-

Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of kale).

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at a high speed for 2 minutes.

-

-

Final Extract: Transfer the supernatant to an autosampler vial for GC-MS/MS analysis.

GC-MS/MS Analysis

-

Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.

-

GC Column: A suitable capillary column for pesticide analysis (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp to 150°C at 25°C/min.

-

Ramp to 200°C at 3°C/min.

-

Ramp to 280°C at 8°C/min, hold for 10 minutes.

-

-

Injector: Pulsed splitless injection at 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Azinphos-ethyl: Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation (e.g., m/z 345 -> 160 and m/z 345 -> 132).

-

This compound: Monitor the corresponding transitions for the deuterated standard (e.g., m/z 355 -> 160 and m/z 355 -> 132). The exact m/z values will depend on the position of the deuterium labels.

-

-

-

Quantification: The concentration of Azinphos-ethyl in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of Azinphos-ethyl and a constant concentration of the internal standard.

Signaling Pathways and Mechanisms

The primary mechanism of toxicity for Azinphos-ethyl is the inhibition of acetylcholinesterase (AChE), an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine (ACh).[3][9] This inhibition leads to an accumulation of ACh at the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[3]

Caption: Mechanism of Azinphos-ethyl toxicity via acetylcholinesterase inhibition.

Experimental and Logical Workflows

The general workflow for utilizing this compound in a quantitative analysis is depicted below. This process ensures the accuracy and reliability of the measurement of the target analyte, Azinphos-ethyl.

Caption: General workflow for quantitative analysis using an internal standard.

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. Azinphos-ethyl (Ref: BAY 16259) [sitem.herts.ac.uk]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. Azinphos-ethyl - Wikipedia [en.wikipedia.org]

- 6. Azinphos-Ethyl | C12H16N3O3PS2 | CID 17531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. AZINPHOS-ETHYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. gcms.cz [gcms.cz]

- 9. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Decoding the Certificate of Analysis for Azinphos-ethyl D10: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Certificate of Analysis (CoA) for a certified reference material (CRM) like Azinphos-ethyl D10 is a critical document that underpins the accuracy and reliability of analytical measurements. This guide provides a comprehensive explanation of the typical components found on a CoA for this deuterated internal standard, enabling users to fully leverage the information for their research and development needs. This compound, a stable isotope-labeled version of the organophosphate insecticide Azinphos-ethyl, is an essential tool for quantitative analysis, particularly in mass spectrometry-based methods, where it is used as an internal standard to correct for matrix effects and variations in sample preparation and instrument response.

Core Product Information

This compound is typically supplied as a solution at a precise concentration in a specified solvent. The CoA will begin with fundamental identifying information.

| Parameter | Typical Value/Information | Significance |

| Product Name | This compound (diethyl-d10) | Identifies the specific deuterated analogue. |

| Catalogue Number | e.g., DRE-C10360100 | Unique identifier for ordering and lot tracking. |

| CAS Number | 2732916-08-2 | Chemical Abstracts Service registry number for the deuterated compound. |

| Unlabelled CAS No. | 2642-71-9 | CAS number for the non-deuterated Azinphos-ethyl for reference. |

| Molecular Formula | C₁₂H₆D₁₀N₃O₃PS₂ | Indicates the chemical composition, including the 10 deuterium atoms. |

| Molecular Weight | 355.44 g/mol | The mass of one mole of the deuterated compound. |

| Supplied As | A solution in a specified solvent (e.g., Acetone or Acetonitrile) | The physical form of the reference material. |

| Concentration | Typically 100 µg/mL | The certified amount of the analyte in the solvent. |

Certified Values and Uncertainties: The Quantitative Core

The central part of the CoA provides the certified quantitative data, which is crucial for the accurate preparation of calibration curves and the quantification of Azinphos-ethyl in samples.

| Certified Parameter | Example Value | Description |

| Certified Concentration | 100.2 µg/mL | The most probable value of the concentration of this compound in the solvent, determined by a metrologically valid procedure. |

| Expanded Uncertainty | ± 2.1 µg/mL | The range within which the true value of the concentration is asserted to lie with a high level of confidence (typically 95%). This value accounts for all sources of uncertainty in the preparation and measurement process. |

| Chemical Purity | ≥ 98.0% | The percentage of the material that is the specified compound, determined by analytical techniques such as GC-FID or LC-MS. |

| Isotopic Purity (Enrichment) | ≥ 99 atom % D | The percentage of the labeled positions that contain a deuterium atom. This is a critical parameter for mass spectrometry applications to ensure minimal isotopic overlap with the unlabeled analyte. |

Experimental Protocols: Ensuring Traceability and Confidence

To ensure the validity and traceability of the certified values, the CoA will reference the detailed experimental methodologies used for characterization.

Determination of Certified Concentration

The certified concentration is typically determined gravimetrically, with confirmation by a suitable analytical technique.

Gravimetric Preparation Workflow

Protocol for Gravimetric Preparation:

-

A precise mass of the high-purity this compound neat material is weighed using a calibrated analytical microbalance.

-

The weighed material is quantitatively transferred to a Class A volumetric flask of a known volume.

-

The material is dissolved in a high-purity solvent (e.g., Acetone).

-

The solution is diluted to the final volume with the same solvent, and the flask is thoroughly mixed to ensure homogeneity.

Confirmation of Concentration by Chromatography: The gravimetrically prepared concentration is often confirmed using a validated chromatographic method, such as Gas Chromatography with a Flame Ionization Detector (GC-FID) or Liquid Chromatography with UV detection (LC-UV), against an independently prepared standard.

Purity Analysis

The chemical purity of the this compound neat material is a critical component of the certified value.

Purity Determination Workflow

Typical Protocols for Purity Analysis:

-

Gas Chromatography-Flame Ionization Detection (GC-FID): A solution of the neat material is injected into a GC system. The area percent of the main peak relative to all other peaks is calculated to determine purity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to identify and quantify any potential impurities. The purity is determined by comparing the peak area of this compound to the total peak area of all detected components.

-

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR can be used to determine the purity of the material by comparing the integral of a characteristic signal of this compound to the integral of a certified internal standard with a known purity and concentration.

Isotopic Purity Determination

The isotopic purity, or isotopic enrichment, is a measure of the extent of deuterium incorporation in the molecule. This is a critical parameter for its use as an internal standard.

Methodology for Isotopic Purity:

-

Mass Spectrometry (MS): The most common technique for determining isotopic purity is mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). By analyzing the mass spectrum of the compound, the relative intensities of the ions corresponding to the fully deuterated molecule and any partially deuterated or undeuterated species can be measured.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR can be used to assess the degree of deuteration at specific sites within the molecule.

Traceability and Quality Assurance

The CoA will typically include statements regarding the traceability of the measurements and the quality management systems under which the certified reference material was produced.

-

Metrological Traceability: The certified value is traceable to the International System of Units (SI) through an unbroken chain of calibrations. This is often achieved through the use of calibrated balances and volumetric glassware.

-

ISO Accreditation: Reputable providers of certified reference materials operate under internationally recognized quality standards. Look for accreditation to:

-

ISO 17034: General requirements for the competence of reference material producers.

-

ISO/IEC 17025: General requirements for the competence of testing and calibration laboratories.

-

Storage and Handling

The CoA will provide essential information on the proper storage and handling of the reference material to ensure its long-term stability.

| Instruction | Recommendation | Rationale |

| Storage Temperature | Typically -18°C or below | To minimize degradation of the compound and evaporation of the solvent. |

| Handling | Allow the ampoule to warm to room temperature before opening. Use immediately after opening. | To prevent condensation from affecting the concentration and to avoid contamination. |

| Expiry Date | A specific date will be provided. | The date until which the certified value is guaranteed to be within the specified uncertainty, provided the material is stored and handled correctly. |

By thoroughly understanding the information presented in the Certificate of Analysis for this compound, researchers can have full confidence in the quality of their reference material, leading to more accurate and reliable analytical results in their studies.

Commercial Suppliers and Technical Guide for Azinphos-ethyl D10 Reference Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers for Azinphos-ethyl D10 reference standards. It also details experimental protocols for its analytical determination and explores the key signaling pathways associated with its mechanism of action.

Commercial Availability of this compound

This compound is a deuterated analog of the organophosphate insecticide Azinphos-ethyl. It serves as an internal standard for the accurate quantification of Azinphos-ethyl in various matrices. Several reputable suppliers offer this certified reference material.

| Supplier | Product Name | Catalog Number | Concentration | Solvent | CAS Number |

| LGC Standards | Azinphos-ethyl-d10 (diethyl-d10) | TRC-A989782 | Neat | - | 2732916-08-2 |

| HPC Standards | D10-Azinphos-ethyl solution | 680482 | 100 µg/ml | Acetone | Not specified |

| Fisher Scientific | Azinphos-ethyl-d10 (diethyl-d10), CDN | 30325519 | 0.005 g | - | 2732916-08-2 |

| Alfa Chemistry | Azinphos-ethyl-d10 (diethyl-d10) | Not specified | Not specified | Not specified | Not specified |

Analytical Methodologies

The accurate determination of Azinphos-ethyl in complex samples such as food, water, and biological tissues necessitates robust analytical methods. The use of this compound as an internal standard is crucial for correcting matrix effects and variations in sample preparation and instrument response.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of matrices.

Protocol:

-

Homogenization: Homogenize 10-15 g of the sample.

-

Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate amount of this compound internal standard.

-

Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to induce phase separation.

-

Shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL centrifuge tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids, and C18 for nonpolar interferences).

-

Shake for 30 seconds.

-

-

Centrifugation: Centrifuge at a high speed for 2-5 minutes.

-

Analysis: The supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

Instrumental Analysis: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a powerful technique for the sensitive and selective quantification of Azinphos-ethyl.

Typical GC-MS/MS Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, DB-5ms) is commonly used.

-

Injector: Splitless injection is typically employed for trace analysis.

-

Oven Temperature Program: A temperature gradient is optimized to achieve good chromatographic separation.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Azinphos-ethyl and this compound are monitored.

-

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is another highly sensitive and selective technique suitable for the analysis of Azinphos-ethyl, particularly for compounds that are not amenable to GC analysis.

Typical LC-MS/MS Parameters:

-

Liquid Chromatograph (LC):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.

-

-

Mass Spectrometer (MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific transitions for the analyte and internal standard.

-

Signaling Pathways

Azinphos-ethyl, like other organophosphate insecticides, primarily exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] This disruption of cholinergic signaling can lead to a cascade of downstream effects.

Acetylcholinesterase Inhibition Pathway

The primary mechanism of action of Azinphos-ethyl is the irreversible inhibition of acetylcholinesterase (AChE).[1] This leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.

References

Stability and Storage of Azinphos-ethyl D10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Azinphos-ethyl D10, a deuterated internal standard crucial for the accurate quantification of Azinphos-ethyl in various matrices. Due to the limited availability of specific stability data for the deuterated form, this guide incorporates information from its non-deuterated analogue, Azinphos-ethyl, to infer stability characteristics and provide best-practice recommendations for its handling and storage.

Chemical Identity and Properties

| Property | Value |

| Chemical Name | O,O-Di(ethyl-d5) S-(4-oxo-3H-1,2,3-benzotriazin-3-yl)methyl dithiophosphate |

| Synonyms | This compound, Azinphos Ethyl D10 (di(ethyl D5)) |

| Molecular Formula | C₁₂H₆D₁₀N₃O₃PS₂ |

| Appearance | Colorless to off-white solid |

Recommended Storage Conditions

Proper storage is paramount to maintain the integrity and concentration of this compound standards. The following conditions are recommended by various suppliers and are considered best practice.

| Parameter | Recommendation | Source |

| Temperature | +4°C for neat material.[1] Solutions may require colder temperatures, such as -18°C. | LGC Standards |

| Ambient (>5 °C) for the non-deuterated form. | AccuStandard | |

| 2-10°C for standard solutions. | Fujifilm Wako | |

| Container | Store in the original, tightly sealed container to prevent solvent evaporation and contamination. | New Jersey Department of Health |

| Light Exposure | Store protected from light, as photodegradation is a known degradation pathway for Azinphos-ethyl. | |

| Atmosphere | Store in a well-ventilated area. | New Jersey Department of Health |

Stability Profile

pH and Hydrolysis

Azinphos-ethyl is known to be susceptible to hydrolysis, particularly under alkaline conditions. It is relatively stable in acidic media.[2] Therefore, it is crucial to avoid contact with strong bases such as sodium hydroxide and potassium hydroxide.[3] The deuteration in the ethyl groups is not expected to significantly alter the susceptibility of the ester and thio-phosphate linkages to hydrolysis.

Thermostability

Azinphos-ethyl is considered to be thermo-stable under recommended storage conditions.[2] However, elevated temperatures can accelerate degradation processes.

Photostability

Photodegradation has been identified as a significant degradation pathway for Azinphos-ethyl in aqueous solutions. Exposure to light, especially UV radiation, can lead to the breakdown of the molecule. Therefore, it is imperative to store this compound, both in its neat form and in solution, in amber vials or otherwise protected from light.

Experimental Protocols: A General Guideline for Stability Assessment

For laboratories wishing to perform their own stability studies on this compound, the following general protocol, based on established guidelines for chemical reference standards, can be adapted.

Objective

To determine the long-term stability of this compound under defined storage conditions and its short-term stability under simulated stress conditions (e.g., exposure to light, elevated temperature).

Materials

-

This compound reference standard

-

High-purity solvent (e.g., acetone, acetonitrile, or other solvent in which the standard is soluble and stable)

-

Amber glass vials with PTFE-lined caps

-

Calibrated analytical balance

-

High-performance liquid chromatograph with a suitable detector (e.g., UV or mass spectrometer) or a gas chromatograph with a mass spectrometer (GC-MS).

-

Controlled environment chambers (for temperature and humidity control)

-

Photostability chamber

Experimental Workflow

References

- 1. Azinphos-Ethyl | C12H16N3O3PS2 | CID 17531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Azinphos-ethyl-d10 (diethyl-d10) | LGC Standards [lgcstandards.com]

- 3. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Azinphos-ethyl in Complex Matrices using Isotope Dilution Mass Spectrometry with Azinphos-ethyl D10

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azinphos-ethyl is a broad-spectrum organophosphate insecticide used to control a wide range of insect pests on various agricultural crops.[1] Due to its high toxicity to mammals, its use has been restricted or phased out in many regions, but monitoring for its residues in food and environmental samples remains crucial for public health and safety.[1][2]

This application note details robust analytical methods for the sensitive and selective quantification of Azinphos-ethyl using its deuterated stable isotope, Azinphos-ethyl D10, as an internal standard.[3] The use of an isotope-labeled internal standard in a technique known as isotope dilution mass spectrometry is the gold standard for quantitative analysis. It accurately corrects for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise results.[4] This document provides detailed protocols for both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two powerful techniques for pesticide residue analysis.[5]

Experimental Protocols

Materials and Reagents

-

Standards: Azinphos-ethyl (CAS: 2642-71-9) and this compound (diethyl-d10) certified reference materials.

-

Solvents: HPLC or LC-MS grade acetonitrile, acetone, ethyl acetate, and water.

-

Reagents: Formic acid, ammonium formate, magnesium sulfate (anhydrous), sodium chloride, trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate.

-

Sample Preparation Kits: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and dispersive SPE (dSPE) cleanup kits suitable for the sample matrix.

Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve the required amount of Azinphos-ethyl and this compound reference standards in a suitable solvent (e.g., acetone or acetonitrile) to create individual stock solutions.

-

Intermediate Stock Solutions (10 µg/mL): Prepare intermediate stock solutions by diluting the primary stocks with the appropriate solvent.

-

Working Internal Standard (IS) Solution (100 ng/mL): Dilute the this compound intermediate stock solution to a final concentration of 100 ng/mL. This solution will be spiked into all samples, blanks, and calibration standards.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the Azinphos-ethyl intermediate stock solution. Spike each calibration level with the Working IS Solution to maintain a constant internal standard concentration.

Sample Preparation: QuEChERS Protocol

The QuEChERS method is a widely adopted sample preparation technique for pesticide analysis in food matrices.[6][7]

-

Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Spiking: Add 100 µL of the 100 ng/mL this compound Working IS Solution to the tube.

-

Extraction:

-

Add 10 mL of water and 10 mL of acetonitrile to the tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

-

Cleanup (Dispersive SPE):

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing primary secondary amine (PSA) and anhydrous MgSO₄.

-

Vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge at ≥5000 rcf for 5 minutes.

-

Analysis: Collect the supernatant, filter if necessary, and transfer to an autosampler vial for LC-MS/MS or GC-MS/MS analysis.

Instrumental Analysis

LC-MS/MS Analysis Protocol

Liquid chromatography is highly effective for the analysis of a wide range of pesticides, including those that are thermally labile.[6]

Caption: Workflow for LC-MS/MS analysis.

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water |

| Mobile Phase B | 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40 °C |

| Gradient | 10% B to 95% B in 8 min, hold for 2 min, re-equilibrate for 3 min |

| MS System | Agilent 6490 Triple Quadrupole LC/MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3500 V |

| Gas Temp. | 290 °C |

| Gas Flow | 14 L/min |

| Nebulizer | 45 psi |

Table 1: Recommended LC-MS/MS Instrumental Conditions.

GC-MS/MS Analysis Protocol

Gas chromatography is a robust and reliable technique for the analysis of volatile and semi-volatile pesticides like Azinphos-ethyl.[7][8]

Caption: Workflow for GC-MS/MS analysis.

| Parameter | Condition |

| GC System | Agilent 8890 GC or equivalent |

| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |

| Inlet | Splitless, 250 °C |

| Injection Volume | 1 µL |

| Oven Program | 70 °C (1 min), ramp 25 °C/min to 300 °C (hold 5 min) |

| MS System | Agilent 7010C Triple Quadrupole GC/MS or equivalent |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Source Temp. | 230 °C |

| Quad Temp. | 150 °C |

| Collision Gas | Nitrogen |

Table 2: Recommended GC-MS/MS Instrumental Conditions.

Data Presentation: MRM Transitions

Multiple Reaction Monitoring (MRM) provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. The transitions below are typical for Azinphos-ethyl. For this compound, the precursor ion mass is increased by 10 Da due to the ten deuterium atoms on the ethyl groups.[3] The fragment ions, which often result from the core structure, may remain the same.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | CE (eV) | Product Ion (m/z) (Qualifier) | CE (eV) | Analysis Mode |

| Azinphos-ethyl | 346.1 | 160.1 | 10 | 132.0 | 20 | LC-MS/MS[6] |

| This compound | 356.1 | 160.1 | 10 | 132.0 | 20 | LC-MS/MS |

| Azinphos-ethyl | 160.0 | 132.0 | 5 | 77.1 | 15 | GC-MS/MS[7][9] |

| This compound | 160.0 | 132.0 | 5 | 77.1 | 15 | GC-MS/MS |

Table 3: Example MRM Transitions for Azinphos-ethyl and its D10 internal standard. Collision Energies (CE) are instrument-dependent and require optimization.

Conclusion

The methods described provide a comprehensive framework for the accurate and reliable quantification of Azinphos-ethyl in complex sample matrices. The use of this compound as an internal standard is critical for mitigating matrix effects and ensuring data of the highest quality. Both LC-MS/MS and GC-MS/MS protocols offer excellent sensitivity and selectivity, allowing laboratories to meet stringent regulatory requirements for pesticide residue monitoring. The provided protocols, including the widely applicable QuEChERS sample preparation method, can be adapted by researchers for various analytical challenges.

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. HPLC Analysis of Azinphos-ethyl | SIELC Technologies [sielc.com]

- 3. Azinphos-ethyl-d10 (diethyl-d10) | LGC Standards [lgcstandards.com]

- 4. lcms.cz [lcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. gcms.cz [gcms.cz]

- 8. gcms.cz [gcms.cz]

- 9. Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Quantitative Analysis of Azinphos-ethyl using Azinphos-ethyl D10 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azinphos-ethyl is an organophosphate insecticide that has been used in agriculture to control a variety of insect pests on crops.[1] Due to its potential toxicity and environmental concerns, accurate and reliable methods for its quantification in various matrices are essential. This document provides a detailed protocol for the quantitative analysis of Azinphos-ethyl using an isotope dilution mass spectrometry (IDMS) method, which employs Azinphos-ethyl D10 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is a robust technique that corrects for variations in sample preparation, extraction efficiency, and instrument response, thereby improving the accuracy and precision of the analytical results.[2][3]

This method is applicable for the analysis of Azinphos-ethyl in complex matrices such as environmental samples (water, soil) and agricultural products. The protocol described below is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2][4]

Experimental Protocols

Materials and Reagents

-

Standards:

-

Azinphos-ethyl (analytical standard, >98% purity)

-

This compound (internal standard, deuterated, >98% purity)

-

-

Solvents:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade, 18 MΩ·cm)

-

Formic acid (LC-MS grade)

-

-

Sample Preparation:

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

-

Centrifuge tubes (50 mL, 15 mL)

-

Syringe filters (0.22 µm, PTFE or nylon)

-

Preparation of Standard Solutions

2.1. Stock Solutions (100 µg/mL)

-

Accurately weigh approximately 10 mg of Azinphos-ethyl and this compound into separate 100 mL volumetric flasks.

-

Dissolve the standards in acetonitrile and bring to volume.

-

Store the stock solutions at -20°C in amber glass vials. These solutions are typically stable for up to 6 months.

2.2. Intermediate Standard Solutions (1 µg/mL)

-

Pipette 1 mL of each 100 µg/mL stock solution into separate 100 mL volumetric flasks.

-

Dilute to volume with acetonitrile.

-

Store at -20°C.

2.3. Working Standard Solutions

-

Prepare a series of calibration standards by diluting the 1 µg/mL intermediate standard solution of Azinphos-ethyl with acetonitrile to achieve concentrations ranging from 0.5 to 100 ng/mL.

-

Prepare a working internal standard solution of this compound at a concentration of 50 ng/mL by diluting the 1 µg/mL intermediate standard solution.

-

Spike each calibration standard with the working internal standard solution to achieve a final concentration of 5 ng/mL of this compound in each standard.

Sample Preparation (QuEChERS Method)

-

Homogenization: Homogenize solid samples (e.g., fruits, vegetables, soil) prior to extraction.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with 100 µL of the 1 µg/mL this compound internal standard solution (final concentration of 10 ng/g).

-

Add the QuEChERS extraction salts.

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Cleanup (d-SPE):

-

Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the appropriate d-SPE sorbent (e.g., PSA for fatty matrices, C18 for non-polar interferences).

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Final Extract:

-

Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

4.1. Liquid Chromatography Conditions

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

4.2. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for Azinphos-ethyl and this compound should be optimized. Example transitions are provided in the data table below.

Data Presentation

The following tables summarize typical quantitative data for a similar organophosphate insecticide, Azinphos-methyl, analyzed using an isotopically labeled internal standard. This data is provided as an example of expected performance.

Table 1: LC-MS/MS MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Azinphos-ethyl | 346.1 | 160.1 | 20 |

| 346.1 | 132.1 | 25 | |

| This compound | 356.1 | 160.1 | 20 |

| 356.1 | 142.1 | 25 |

Table 2: Method Performance Characteristics (based on Azinphos-methyl data)

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.2 - 1.1 ng/sample | [4] |

| 10 ng/L (in water) | [5] | |

| Limit of Quantification (LOQ) | 30 ng/L (in water) | [5] |

| Recovery | 71 - 113% | [4] |

| Linearity (R²) | > 0.99 | [4] |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the quantitative analysis of Azinphos-ethyl using this compound as an internal standard.

Caption: Experimental workflow for Azinphos-ethyl analysis.

References

- 1. HPLC Analysis of Azinphos-ethyl | SIELC Technologies [sielc.com]

- 2. lcms.cz [lcms.cz]

- 3. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

Application Notes and Protocols for the Analysis of Azinphos-ethyl D10 in Food Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azinphos-ethyl is a broad-spectrum organophosphate insecticide and acaricide known for its high toxicity.[1] Due to its potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for Azinphos-ethyl in various food commodities. Accurate and sensitive analytical methods are therefore essential for monitoring its residues in the food supply chain to ensure consumer safety.

This document provides detailed application notes and protocols for the quantitative analysis of Azinphos-ethyl in food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Azinphos-ethyl D10, is incorporated to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Analytical Principle

The method is based on the extraction of Azinphos-ethyl and the internal standard this compound from a homogenized food sample using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[2][3][4] The extract is then cleaned up using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[3][4] Final determination and quantification are performed by LC-MS/MS in the positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Experimental Protocols

Sample Preparation (QuEChERS Method)

This protocol is a general guideline and may require optimization for specific matrices.

a. Reagents and Materials:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (for highly pigmented matrices)

-

Azinphos-ethyl certified reference material

-

This compound certified reference material

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes for d-SPE

b. Extraction:

-

Weigh 10 g of a homogenized food sample into a 50 mL centrifuge tube. For dry samples like cereals, add a corresponding amount of water to rehydrate the sample before extraction.[4]

-

Add 10 mL of acetonitrile.

-

Add the internal standard spiking solution (this compound) to achieve a final concentration of 50 µg/kg.

-

Add the QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

c. Dispersive SPE (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.

-

The composition of the d-SPE tube will vary depending on the food matrix:

-

General Fruits and Vegetables: 150 mg MgSO₄, 50 mg PSA

-

Fatty Matrices: 150 mg MgSO₄, 50 mg PSA, 50 mg C18

-

Pigmented Fruits and Vegetables: 150 mg MgSO₄, 50 mg PSA, 50 mg C18, 7.5 mg GCB

-

-

Vortex the d-SPE tube for 30 seconds.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

The resulting supernatant is the final extract.

LC-MS/MS Analysis

a. Instrumentation:

-

Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

b. LC Parameters:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | Start at 5-10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

c. MS/MS Parameters:

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |

| Collision Gas | Argon |

d. MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |

|---|---|---|---|---|

| Azinphos-ethyl | 346.1 | 160.1 (Quantifier) | 0.05 | 20 |

| 346.1 | 132.1 (Qualifier) | 0.05 | 25 |

| This compound | 356.1 | 165.1 | 0.05 | 20 |

Data Presentation

The following table summarizes typical validation data for the analysis of Azinphos-ethyl in various food matrices using an internal standard. These values are indicative and may vary depending on the specific matrix and laboratory conditions.

| Food Matrix | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Matrix Effect (%) |

| Apples | 95 | 8 | 0.5 | 1.5 | -15 |

| Grapes | 92 | 11 | 0.8 | 2.5 | -20 |